molecular formula C8H9BrO B152078 (R)-1-(4-Bromophenyl)ethanol CAS No. 76155-78-7

(R)-1-(4-Bromophenyl)ethanol

Cat. No. B152078
CAS RN: 76155-78-7
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-ZCFIWIBFSA-N
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Description

(R)-1-(4-Bromophenyl)ethanol is a chiral secondary alcohol that serves as an important intermediate in the synthesis of various pharmaceutical compounds. While the provided papers do not directly discuss (R)-1-(4-Bromophenyl)ethanol, they do provide insights into similar compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of chiral alcohols similar to (R)-1-(4-Bromophenyl)ethanol often involves asymmetric reduction or enzymatic processes. For instance, a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to a related compound, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, was developed using recombinant Escherichia coli cells with excellent enantioselectivity . This process was enhanced by using an isopropanol-aqueous system, which improved the yield and reaction time . Similarly, enzymatic hydrolysis using a cold-adapted Bacillus amyloliquefaciens esterase was employed to produce optically pure 1-(3’,4’-methylenedioxyphenyl)ethanol, another chiral alcohol, with high enantioselectivity . These methods could potentially be adapted for the synthesis of (R)-1-(4-Bromophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chiral alcohols can be characterized using various spectroscopic techniques. For example, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was characterized by IR, NMR spectroscopy, elemental analysis, and HRMS spectrometry . These techniques could be applied to determine the structure of (R)-1-(4-Bromophenyl)ethanol.

Chemical Reactions Analysis

Chiral alcohols like (R)-1-(4-Bromophenyl)ethanol can participate in various chemical reactions. For instance, o-Bromobenzyl alcohol, which shares the bromophenyl moiety with (R)-1-(4-Bromophenyl)ethanol, was used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction . This demonstrates the potential reactivity of bromophenyl alcohols in complex organic syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral alcohols are crucial for their application in pharmaceutical synthesis. The metabolic formation and synthesis of a hypocholesteremic agent, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, was studied, and its major urinary metabolite was identified after administration to rats . Understanding the metabolic pathways and physical properties of such compounds can inform the development of (R)-1-(4-Bromophenyl)ethanol-based drugs.

Scientific Research Applications

  • Photochemical and Photophysical Properties : A study focused on the synthesis and characterization of three phthalocyanine derivatives, including one modified with (R)-1-(4-bromophenyl)ethanol. The study revealed that the phthalocyanine containing (R)-1-(4-bromophenyl)ethoxy moiety exhibited a higher quantum yield of reactive oxygen species generation. These phthalocyanines showed different interactions with mammary MCF-7 cells, indicating the importance of evaluating photochemical and biological properties separately for each enantiomeric species (Ramos et al., 2015).

  • Synthesis of β-Adrenergic Blockers : Another application involves the synthesis of β-adrenergic receptor blocking drugs, specifically (R)-nifenalol and (S)-sotalol. These were obtained in enantiomerically pure forms via a highly efficient enzymatic transesterification reaction of a bromohydrin precursor (Kapoor et al., 2005).

  • Biocatalytic Preparation : The biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, using recombinant Escherichia coli cells, is another significant application. This process exhibited excellent enantioselectivity and was enhanced by using a polar organic solvent-aqueous medium, offering scalability and potential industrial application (Chen et al., 2019).

  • Kinetic Resolution of Secondary Alcohols : A study developed a nanohybrid material used for the kinetic resolution of secondary alcohols, including rac-1-(3-bromophenyl)-1-ethanol. This process is important for obtaining precursors for enantiomeric drugs and other bioactive substances, showcasing the versatility of this method in heterogeneous catalysis (Galvão et al., 2018).

  • Chemoenzymatic Synthesis : The compound was also used in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in the production of enantiomerically pure compounds (González-Martínez et al., 2019).

properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426185
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromophenyl)ethanol

CAS RN

76155-78-7
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-bromophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
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200 mg
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
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0.4 mmol
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0.8 mL
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2 mL
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3 mL
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3.8 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AA Ramos, FB Nascimento, TFM De Souza, AT Omori… - Molecules, 2015 - mdpi.com
Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each …
Number of citations: 31 www.mdpi.com
J Tang, S Zhang, Y Lin, J Zhou, L Pang, X Nie… - Scientific Reports, 2015 - nature.com
The separation of racemic molecules is of crucial significance not only for fundamental research but also for technical application. Enantiomers remain challenging to be separated …
Number of citations: 34 www.nature.com
THK Thvedt, TE Kristensen, E Sundby, T Hansen… - Tetrahedron …, 2011 - Elsevier
A new 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate, prepared without chromatography by a large scale adaptable synthesis, has been evaluated as a catalyst in the …
Number of citations: 31 www.sciencedirect.com
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org
CA Sandoval, T Ohkuma, K Muñiz… - Journal of the American …, 2003 - ACS Publications
Asymmetric hydrogenation of acetophenone with trans-RuH(η 1 -BH 4 )[(S)-tolbinap][(S,S)-dpen] (TolBINAP = 2,2‘-bis(di-4-tolylphosphino)-1,1‘-binaphthyl; DPEN = 1,2-…
Number of citations: 698 pubs.acs.org
A Świzdor, T Janeczko… - Journal of Industrial …, 2010 - academic.oup.com
Didymosphaeria igniaria is a promising biocatalyst in asymmetric reductions of prochiral aromatic-aliphatic ketones such as acetonaphthones, acetophenones, and acetylpyridines. The …
Number of citations: 14 academic.oup.com
S Butcha, V Lapeyre, C Wattanakit, A Kuhn - Chemical science, 2022 - pubs.rsc.org
In modern chemistry, chiral (electro)catalysis is a powerful strategy to produce enantiomerically pure compounds (EPC). However, it still struggles with uncontrollable stereochemistry …
Number of citations: 7 pubs.rsc.org
K Inoue, Y Makino, N Itoh - Tetrahedron: Asymmetry, 2005 - Elsevier
Alcohol dehydrogenase (LSADH) isolated from Leifsonia sp. S749 was used to produce (R)-chiral alcohols. The enzyme with a broad substrate range reduced various prochiral ketones …
Number of citations: 126 www.sciencedirect.com
A Li, L Ye, F Guo, X Yang, H Yu - Journal of Molecular Catalysis B …, 2015 - Elsevier
Robust biocatalysts are in high demand for the reduction of prochiral ketones to anti-Prelog chiral alcohols. A recently isolated bacterial strain ZJUY-1401 exhibited high reduction …
Number of citations: 19 www.sciencedirect.com
F Li, N Wang, L Lu, G Zhu - The Journal of Organic Chemistry, 2015 - ACS Publications
A neutral gold(I) complex [(IPr)AuCl] (IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) was found to be a highly effective catalyst for the hydration of terminal alkynes, including …
Number of citations: 87 pubs.acs.org

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